ニフルピリノール

概要

科学的研究の応用

Nifurpirinol has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of nitrofuran derivatives.

Biology: Nifurpirinol is employed in studies involving bacterial resistance and the development of new antibacterial agents.

Medicine: It is used in veterinary medicine to treat bacterial infections in fish.

Industry: Nifurpirinol is used in the aquaculture industry to prevent and treat bacterial diseases in fish farms

作用機序

ニフルピリノールは、細菌の酵素系、特にグルコースやピルビン酸の分解に関与する酵素系を阻害することで、抗菌作用を発揮します。 この阻害は、細菌の代謝を阻害し、細胞死を引き起こします . 分子標的には、ピルビン酸デヒドロゲナーゼやクエン酸合成酵素などの酵素が含まれており、細菌のエネルギー産生に不可欠です .

生化学分析

Biochemical Properties

Nifurpirinol acts as a novel substrate for the bacterial nitroreductase (NTR) enzyme . It interacts with this enzyme in a way that makes it a more potent proagent compared to other antibiotics like Metronidazole

Cellular Effects

Nifurpirinol has been shown to trigger massive ablation of three different cell types: the pancreatic beta cells, osteoblasts, and dopaminergic neurons . This indicates that Nifurpirinol can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to act as a substrate for the bacterial nitroreductase enzyme

Dosage Effects in Animal Models

These signs include CNS involvement (excitement, tremors, convulsions, and peripheral neuritis), GI disturbances, poor weight gain, and depression of spermatogenesis .

Transport and Distribution

Information on how Nifurpirinol is transported and distributed within cells and tissues is currently limited

準備方法

ニフルピリノールの合成は、2-アセチルフランを塩基の存在下でニトロメタンと反応させて2-(5-ニトロ-2-フリル)ビニルケトンを生成することから始まります。 この中間体は、塩基性条件下で2-ピリジンメタノールと反応させてニフルピリノールが得られます . 工業生産法では通常、同様の合成経路が採用されますが、大規模生産向けに最適化されており、高収率と高純度が保証されています。

化学反応の分析

ニフルピリノールは、次のようなさまざまな化学反応を起こします。

酸化: ニフルピリノール中のニトロ基は、特定の条件下でアミノ基に還元できます。

還元: フラン環は還元反応を起こし、ジヒドロフラン誘導体が生成されます。

これらの反応に使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤と、過マンガン酸カリウムなどの酸化剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ニフルピリノールは、いくつかの科学研究に利用されています。

化学: ニトロフラン誘導体の反応性を研究するためのモデル化合物として使用されています。

生物学: ニフルピリノールは、細菌耐性や新しい抗菌剤の開発に関する研究で使用されています。

医学: 魚類の細菌感染症の治療に獣医学で使用されています。

類似化合物との比較

ニフルピリノールは、ニトロフラゾンやフラゾリドンなどの他のニトロフラン系抗生物質とよく比較されます。 これらの化合物はすべて共通のニトロフラン構造を持っていますが、ニフルピリノールは、魚病原菌に対する効力が高く、特異性が高い点が特徴です . 類似の化合物には、以下のものがあります。

ニトロフラゾン: 細菌感染症の局所治療に使用されています。

フラゾリドン: ヒトと動物の細菌感染症および原虫感染症の治療に使用されています.

ニフルピリノールは、養殖における特異的な用途と、他のニトロフラン系抗生物質と比較して低い濃度で高い有効性を発揮する点が特徴です .

特性

IUPAC Name |

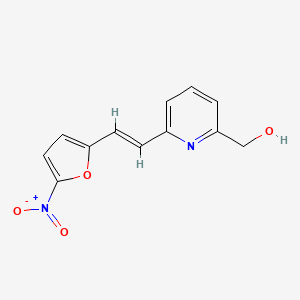

[6-[2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHJQJVKRFMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040291 | |

| Record name | Furanace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-16-0 | |

| Record name | Nifurpirinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13411-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furanace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Nifurpirinol inhibits bacterial growth by primarily targeting DNA synthesis. This inhibition occurs at concentrations higher than the minimal inhibitory concentration (MIC) and can even be observed at lower concentrations where bacterial growth is temporarily suppressed. The compound also affects RNA and protein synthesis, but DNA synthesis is most sensitive to its action.

A: [] While primarily known for its antibacterial activity, Nifurpirinol has been investigated for other applications. For instance, in zebrafish models, it acts as a prodrug that is activated by the enzyme nitroreductase. This activation leads to the generation of cytotoxic metabolites that induce targeted cell ablation, making it valuable for studying regeneration and diseases like focal segmental glomerulosclerosis (FSGS). [, , ]

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Nifurpirinol. Please consult a chemical database or the compound's safety data sheet for this information.

ANone: The provided abstracts mainly focus on the biological effects and applications of Nifurpirinol. Information regarding its chemical stability under various environmental conditions (temperature, pH, light exposure) is limited. More research is needed to assess its long-term stability in different settings.

ANone: The research provided focuses on Nifurpirinol's activity as an antimicrobial agent and its use in cell ablation studies. There is no mention of catalytic properties associated with this compound.

ANone: The abstracts provided do not mention any computational chemistry studies or QSAR models developed for Nifurpirinol. Further research using computational approaches could be beneficial to understand its structure-activity relationships and optimize its properties.

ANone: The provided abstracts don't delve into specific SAR studies for Nifurpirinol. Investigating the impact of structural changes on its potency, selectivity, and potential for resistance would be valuable for future drug development.

ANone: The provided research abstracts do not explicitly mention specific SHE regulations for Nifurpirinol. It is crucial to consult relevant regulatory agencies and safety data sheets for up-to-date information regarding its handling, use, and disposal.

A: [, , , , ] Yes, Nifurpirinol has shown efficacy against various bacterial infections in fish, including those caused by Aeromonas liquefaciens and Vibrio alginolyticus. It has been proven effective through bath treatments at different concentrations and durations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。